2-[4-(Cyclohexylamino)phenyl]acetonitrile
Overview
Description
Scientific Research Applications
Catalytic Effects in Solvent Interactions
- The addition of small amounts of hydrogen-bond acceptor solvent, like acetonitrile, to benzene in reactions involving cyclohexylamine has been shown to produce a continuous rate increase. This effect is attributed to amine–solvent interaction impacting the nucleophilicity of the amines (Banjoko & Babatunde, 2005).
Anticancer Activity
- A study on the synthesis of various triazine derivatives, including those involving cyclohexylamine, highlighted their potential as anticancer agents. One such compound showed remarkable activity against the melanoma MALME-3 M cell line (Sa̧czewski et al., 2006).
Synthesis of Novel Compounds
- Efficient synthesis methods using cyclohexylamine in a multi-component reaction have been developed for creating 2-(cyclohexylamino)-6,7-dihydro-3-aryl-1H-indole-4(5H)-ones. These methods involve catalytic amounts of KHSO4 in acetonitrile (Heravi et al., 2008).
Solvent Effects on Crystallization
- The solvent acetonitrile has been shown to significantly influence the polymorphic crystallization behavior of certain compounds. Its strong solute–solvent interaction is advantageous for the nucleation of stable forms of these compounds (Kitamura & Horimoto, 2013).
Chemical Reactions and Molecular Interactions
- Research has explored the molecular interactions and reaction mechanisms involving compounds with cyclohexylamine and acetonitrile, demonstrating the complexity and diversity of chemical behaviors these compounds can exhibit in different contexts (e.g., Dworniczak, 2001; Jia et al., 2002).
properties
IUPAC Name |
2-[4-(cyclohexylamino)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEHIRQTNHTJRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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